molecular formula C9H11Cl2N B591983 (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1376687-76-1

(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B591983
CAS No.: 1376687-76-1
M. Wt: 204.094
InChI Key: JRYBHXVWIQBARN-FVGYRXGTSA-N
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Description

(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its indane structure, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The presence of a chlorine atom at the 5-position and an amine group at the 1-position of the indane ring further defines its chemical identity. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-chloro-2,3-dihydro-1H-indene.

    Chiral Resolution: The racemic mixture of 5-chloro-2,3-dihydro-1H-indene is subjected to chiral resolution to obtain the (S)-enantiomer.

    Amination: The (S)-5-chloro-2,3-dihydro-1H-indene is then aminated using appropriate reagents and conditions to introduce the amine group at the 1-position.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts for chiral resolution may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the indane structure provides a rigid framework that can fit into binding pockets. The chlorine atom may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    ®-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

    5-Chloro-2,3-dihydro-1H-inden-1-amine: The non-chiral version of the compound.

    5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: A similar compound with a bromine atom instead of chlorine.

Uniqueness: (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other halogen-substituted analogs. The presence of the chlorine atom also imparts specific chemical reactivity that can be exploited in various synthetic and research applications.

Biological Activity

(S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound features an indane structure characterized by a fused benzene and cyclopentane ring. The presence of a chlorine atom at the 5-position and an amine group at the 1-position enhances its chemical reactivity and biological interactions. The hydrochloride form increases its solubility in aqueous environments, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC₉H₁₀ClN
Molecular Weight167.64 g/mol
CAS Number1376687-76-1
Solubility0.614 mg/ml
Log P (octanol-water)-2.44

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the rigid indane structure allows for effective binding within receptor sites. The chlorine substituent may also influence binding affinity and specificity.

Antitumor Properties

Indane derivatives have been investigated for their anticancer activities. For instance, certain indenoquinoxaline derivatives have shown promising results in inhibiting tumor growth in various cancer cell lines . Although direct studies on this compound are scarce, the structural framework suggests it may possess similar anticancer properties.

Enzyme Interaction Studies

The compound's interaction with enzymes has been explored in various contexts. Its ability to act as a substrate or inhibitor can be crucial for drug design and therapeutic applications. Research indicates that chiral amines like this compound can modulate enzyme activities through specific binding interactions .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Antiviral Efficacy : A study evaluating various indanone derivatives found that specific substitutions could enhance antiviral activity against BVDV .
  • Anticancer Activity : Research into indenoquinoxaline derivatives revealed their selective cytotoxic effects on human leukemic T-cells at nanomolar concentrations . This suggests that this compound could be further explored for similar anticancer properties.
  • Enzyme Inhibition : Investigations into chiral amines have shown their potential to inhibit key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:

CompoundBiological Activity
(R)-5-Chloro-2,3-dihydro-1H-indenePotentially different due to chirality
5-Bromo-2,3-dihydro-1H-indeneSimilar structure; different halogen may affect reactivity
Indenoquinoxaline DerivativesNotable anticancer activity; structural analogs

Properties

IUPAC Name

(1S)-5-chloro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYBHXVWIQBARN-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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